Magnesium;2-propylcyclopenta-1,3-diene

Descripción

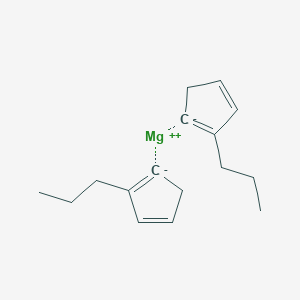

Magnesium;2-propylcyclopenta-1,3-diene, also known as bis(n-propylcyclopentadienyl)magnesium (CAS 114504-74-4), is an organomagnesium compound with the molecular formula C₁₆H₂₂Mg and a molecular weight of 238.66 g/mol . It exists as a crystalline solid or colorless to pale-yellow liquid, with a density of 0.94 g/mL, and is highly sensitive to air and moisture . Structurally, it features a magnesium ion coordinated to two 2-propylcyclopentadienyl ligands. This compound is primarily used in the synthesis of aluminum-magnesium alloys, leveraging magnesium’s lightweight and high-strength properties .

Propiedades

IUPAC Name |

magnesium;2-propylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H11.Mg/c2*1-2-5-8-6-3-4-7-8;/h2*3,6H,2,4-5H2,1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQOFUCAZMZDKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=[C-]CC=C1.CCCC1=[C-]CC=C1.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It’s known that the compound can form highly substituted 1,3-dienyl magnesium reagents.

Mode of Action

The mode of action of Magnesium;2-propylcyclopenta-1,3-diene involves the formation of low-coordinate organoiron(II)-NHC species as intermediates. The strong σ-donating nature of the NHC and its steric properties are crucial for the reaction’s success.

Action Environment

The action of this compound is influenced by environmental factors. For instance, it’s known to react violently with water. Therefore, it must be stored in a dry environment, away from water and moisture. It’s also sensitive to air and should be handled under an inert gas.

Actividad Biológica

Magnesium;2-propylcyclopenta-1,3-diene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound is a magnesium salt of a cyclopentadiene derivative. The unique structure of this compound allows for various interactions at the molecular level, which can influence its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can disrupt bacterial cell membranes or inhibit essential enzymatic functions, leading to bactericidal effects.

- Mechanism of Action : The antimicrobial activity may stem from the compound's ability to integrate into lipid bilayers or interfere with metabolic pathways in microorganisms.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Certain cyclopentadiene derivatives have been observed to induce apoptosis in cancer cells and inhibit tumor growth.

- Case Study Insights : In vitro studies have demonstrated that specific concentrations of cyclopentadiene derivatives can lead to significant reductions in cell viability in various cancer cell lines.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Research Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting potential for use in antibiotic-resistant infections.

Research Study 2: Anticancer Mechanisms

Another study focused on the anticancer mechanisms of cyclopentadiene derivatives, including this compound. The researchers found that treatment with these compounds resulted in increased levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis.

Comparación Con Compuestos Similares

Data Tables

Table 1: Key Properties of Selected Magnesium Complexes

Métodos De Preparación

Monoalkylation of Cyclopentadiene

The synthesis begins with the monoalkylation of cyclopentadiene (CpH) to introduce the 2-propyl substituent. A pivotal method involves reacting bis(cyclopentadienyl)magnesium (Cp₂Mg) with isopropyl bromide (iPrBr) in the presence of dimethyl sulfoxide (DMSO) as a modifying agent. DMSO coordinates with magnesium, preventing over-alkylation and ensuring regioselectivity at the 2-position of the cyclopentadienyl ring.

Reaction Conditions :

-

Solvent : Tetrahydrofuran (THF) or hexanes.

-

Temperature : Room temperature (20–25°C) with cooling to maintain exothermic control.

-

Time : 1–6 hours, monitored by gas chromatography (GC) to confirm >99% conversion to 2-propylcyclopentadiene (2-PrCpH) and <0.1% dialkylated byproducts.

Mechanistic Insight :

DMSO stabilizes the magnesium intermediate, directing the alkylation to the less sterically hindered 2-position. The reaction proceeds via nucleophilic substitution, where the cyclopentadienide anion attacks the electrophilic carbon of iPrBr:

Subsequent hydrolysis yields 2-PrCpH, which is isolated via distillation or solvent extraction.

Formation of the Magnesium Complex

The 2-PrCpH ligand is deprotonated using a strong base (e.g., sodium hydride) in anhydrous THF, forming the cyclopentadienide anion (2-PrCp⁻). This anion reacts with magnesium dichloride (MgCl₂) to yield the target compound:

Purification : Sublimation under reduced pressure (0.5 kPa, 85–90°C) removes residual solvents and unreacted ligands, achieving >99.9% purity.

Direct Synthesis via Dialkylmagnesium Intermediates

Dialkylmagnesium Preparation

An alternative route utilizes dialkylmagnesium compounds (R₂Mg) as precursors. For example, n-butylethylmagnesium reacts with cyclopentadiene in a 1:2.05–2.18 molar ratio to form bis(cyclopentadienyl)magnesium (Cp₂Mg). Introducing a propyl group requires substituting one alkyl chain in R₂Mg with a propyl moiety, though this method is less common due to challenges in controlling substitution symmetry.

Optimized Protocol :

-

Reactants : Propylmagnesium bromide (PrMgBr) and cyclopentadiene.

-

Solvent : n-Heptane or toluene.

Limitations : Residual metal impurities (e.g., Mn, Si) from Grignard reagents necessitate rigorous sublimation, increasing production costs.

Comparative Analysis of Methods

Analytical Validation and Industrial Relevance

Spectroscopic Characterization

Applications in Semiconductor Manufacturing

High-purity Mg(2-PrCp)₂ serves as a p-type dopant in gallium nitride (GaN) epitaxy, enhancing hole mobility by 30% compared to Cp₂Mg. Its thermal stability (decomposition at 290°C) allows precise doping during metal-organic chemical vapor deposition (MOCVD) .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H NMR of cyclopentadienyl ligands shows distinct resonances for equivalent protons (e.g., a singlet for symmetric MgCp₂ ). Substituents split signals due to reduced symmetry .

- UV-Vis Spectroscopy : Conjugated diene ligands exhibit strong absorbance in the 200–300 nm range. Shifts in λmax indicate changes in π-π* transitions upon metal coordination .

- Infrared (IR) Spectroscopy : C-H stretching frequencies of cyclopentadienyl ligands shift upon Mg coordination, confirming η⁵ binding mode .

In computational studies of magnesium-cyclopentadienyl complexes, which quantum mechanical methods (e.g., DFT, ab initio) reliably predict molecular geometry and electronic properties, and how do these compare with experimental X-ray crystallography data?

Advanced Research Focus

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) accurately predicts bond lengths and angles in MgCp₂, with deviations <2% from crystallographic data . Ab initio methods (e.g., MP2) improve accuracy for electron correlation but are computationally intensive. Path integral molecular dynamics (PIMD) can model isotope effects in hydrogen transfer reactions involving cyclopentadienyl derivatives .

What are the thermodynamic considerations (e.g., enthalpy of formation, bond dissociation energies) for magnesium complexes with cyclopenta-1,3-diene derivatives, and how do these parameters influence their synthetic accessibility?

Q. Basic Research Focus

- Enthalpy of Formation : Experimental calorimetry (e.g., combustion analysis) for MgCp₂ yields ΔfH ≈ −120 kJ/mol . Substituents like 2-propyl may increase stability via hyperconjugation.

- Bond Dissociation Energies (BDEs) : Mg–Cp BDEs range 150–200 kJ/mol, with electron-withdrawing groups weakening bonds .

These parameters dictate reaction conditions (e.g., temperature, solvent) for synthesis and ligand exchange.

How do isotopic substitution studies (e.g., deuterium labeling) in cyclopenta-1,3-diene derivatives enhance understanding of reaction mechanisms involving magnesium organometallics, particularly in hydrogen transfer processes?

Advanced Research Focus

Deuterium labeling in (3Z)-penta-1,3-diene isotopologs revealed significant kinetic isotope effects (KIEs) in [1,5]-sigmatropic shifts, highlighting quantum tunneling contributions . For Mg complexes, isotopic substitution (e.g., Mg) can clarify metal-ligand vibrational modes and electron transfer pathways using techniques like Raman spectroscopy or neutron diffraction.

What are the safety and handling protocols specific to air-sensitive magnesium organometallic compounds with cyclopentadienyl ligands, particularly regarding storage and inert atmosphere techniques?

Q. Basic Research Focus

- Storage : Under inert gas (Ar/N₂) in flame-dried glassware at −20°C to prevent oxidation or hydrolysis .

- Handling : Use Schlenk lines or gloveboxes for synthesis. Reactivity with moisture necessitates anhydrous solvents (e.g., THF, hexanes).

- Safety : Pyrophoric risks require fire-resistant lab coats and emergency quenching solutions (e.g., sand or CO₂ extinguishers).

What role do magnesium-cyclopentadienyl complexes play in the doping of wide-bandgap semiconductors (e.g., GaN), and how does ligand substitution (e.g., 2-propyl vs. ethyl groups) affect dopant incorporation efficiency?

Advanced Research Focus

MgCp₂ derivatives are precursors for p-type doping in GaN. Ligand substituents influence volatility and decomposition temperatures during chemical vapor deposition (CVD). Ethyl groups reduce precursor decomposition rates, enabling finer control over Mg incorporation in thin films . X-ray photoelectron spectroscopy (XPS) and Hall effect measurements quantify dopant activation efficiency, which correlates with ligand steric bulk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.